1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)-
Description
This compound, commonly referred to as cedranone or α-cedren-10-one, is a bicyclic sesquiterpenoid ketone with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol . Its stereochemistry is defined as (3R,3aR,6S,7S,8aS) , which confers unique structural rigidity. Cedranone is derived from cedrane, a natural terpene found in cedarwood oil, and is characterized by a methanoazulene core with a ketone group at position 3.
Properties
IUPAC Name |
(1R,2R,5S,7S,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-11,13H,5-8H2,1-4H3/t9-,10+,11+,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPQWDBBFXQHQC-JNOZFCTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@@H](C(=O)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884645 | |
| Record name | 1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-73-5 | |
| Record name | Cedran-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocedranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, (3R,3aR,6S,7S,8aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1H-3a,7-Methanoazulen-5(4H)-one, hexahydro-3,6,8,8-tetramethyl-, commonly referred to as acetylcedrene, is a bicyclic compound with notable biological activities. This article reviews the pharmacological properties of this compound based on various studies and research findings.
- Molecular Formula : C15H24O
- Molecular Weight : 236.36 g/mol
- CAS Registry Number : 469-61-4
- IUPAC Name : (3R,3aR,6S,7S,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
Antimicrobial Activity
Research indicates that derivatives of methanoazulenes exhibit significant antimicrobial properties. For instance:
- Mechanism : Inhibition of bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways.
- Study Findings : A study demonstrated that certain methanoazulene derivatives showed moderate activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL .
Antioxidant Properties
The compound has been shown to possess antioxidant capabilities:
- Mechanism : Scavenging of free radicals and reduction of oxidative stress.
- Research Evidence : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals .
Anti-inflammatory Effects
1H-3a,7-Methanoazulen-5(4H)-one has been investigated for its anti-inflammatory properties:
- Study Insights : It was found to inhibit the release of pro-inflammatory cytokines such as IL-6 in K562 cells. This suggests potential applications in treating inflammatory diseases .
Apoptosis Induction
The compound has demonstrated the ability to induce apoptosis in cancer cells:
- Mechanism : Activation of caspases involved in the intrinsic pathway of apoptosis.
- Case Study : In K562 cells exposed to the compound for 48 hours, a significant increase in caspase activity was observed (2.31-fold for caspases 3 and 7), indicating strong pro-apoptotic effects .
Comparative Analysis of Biological Activities
The following table summarizes various biological activities associated with 1H-3a,7-Methanoazulen-5(4H)-one:
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 252°C
- Density : 0.925 g/mL at 20°C
- Safety: Not classified as hazardous; used in air care products (e.g., fragrances) .
Comparison with Structurally Similar Compounds
α-Cedrene (C₁₅H₂₄)
- Structure : A hydrocarbon terpene lacking functional groups, with the formula C₁₅H₂₄ and stereochemistry (3R,3aS,7S,8aR) .
- Physical Properties :
- Applications : Used in perfumery and as a precursor in synthetic chemistry .
- Key Difference: Absence of a ketone group reduces polarity compared to cedranone.
Cedrenol (C₁₅H₂₄O)
- Structure : A hydroxylated derivative with the formula C₁₅H₂₄O and stereochemistry (3R,3aR,7R,8aS) .
- Physical Properties: Molecular Weight: 220.35 g/mol . Boiling Point: Higher than cedranone due to hydrogen bonding from the -OH group.
- Key Difference: Hydroxyl group increases solubility in polar solvents compared to cedranone.
Cedrenone (C₁₅H₂₂O)
- Structure: A positional isomer of cedranone with the ketone at position 10 (4H-3a,7-Methanoazulen-4-one) .
- Physical Properties: Molecular Weight: 218.33 g/mol . Boiling Point: Similar to cedranone (~250–260°C).
- Applications : Used in flavorings and fragrances .
- Key Difference : Ketone position alters molecular interactions and bioactivity.
Zizanoic Acid (C₁₅H₂₂O₂)
- Structure : A carboxylic acid derivative with the formula C₁₅H₂₂O₂ and stereochemistry (3S,3aR,6R,8aS) .
- Physical Properties :
- Molecular Weight : 234.33 g/mol.
- Solubility : Higher water solubility due to the -COOH group.
- Applications : Studied for pharmaceutical applications due to its bioactive structure .
- Key Difference : Carboxylic acid group introduces acidity and hydrogen-bonding capacity.
Comparative Data Table
Research Findings and Implications
Stereochemical Impact: The (3R,3aR,6S,7S,8aS) configuration of cedranone enhances its stability and volatility, making it suitable for aerosol-based air fresheners . In contrast, α-cedrene’s (3R,3aS,7S,8aR) structure results in weaker intermolecular forces, favoring use in liquid fragrances .
Functional Group Influence: Cedranone’s ketone group enables hydrogen bonding with polar substrates, improving fixation in perfumes . Cedrenol’s hydroxyl group broadens its antimicrobial utility but reduces thermal stability compared to cedranone .
Regulatory Considerations: Cedranone’s non-hazardous classification (per GHS) facilitates its commercial use, whereas derivatives like zizanoic acid require stricter handling due to reactive functional groups .
Q & A
Q. How is the molecular structure of this compound determined experimentally?
Answer: The structure is confirmed via gas chromatography/mass spectrometry (GC/MS) coupled with retention index (I) values. For example, using an HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness) under programmed temperature conditions (e.g., 70°C to 250°C at 3°C/min), the compound exhibits a retention index (I) of 1427.7 . Complementary NMR and IR spectroscopy can resolve stereochemical details, such as methyl group configurations and ketone positioning, as demonstrated in studies on cedrane derivatives .
Q. What are the key challenges in synthesizing this compound?
Answer: Key challenges include stereochemical control during cyclization and regioselective methylation . Microwave-assisted synthesis in ethanol with ethyl acetate catalysis improves yield by promoting Knoevenagel condensation and Michael addition steps, as seen in analogous tricyclic terpenoid syntheses . Solvent polarity and catalyst choice (e.g., DMF vs. ethanol) significantly impact reaction efficiency .
Q. How is this compound identified in natural product extracts?
Answer: GC/MS libraries (e.g., NIST) and retention index matching are critical. For instance, β-cedren-9-one (a structural analog) is identified using a retention index of 1630 on non-polar columns, validated against reference compounds from Cedrus species . Co-injection with authentic standards and high-resolution MS (HRMS) further confirm identity .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in literature be resolved?
Answer: Contradictions in stereochemistry (e.g., β-cedren-9-one vs. isocedrenone) require X-ray crystallography or computational modeling (DFT-based NMR chemical shift predictions). For example, the (3R,3aR,6S,7S,8aS) configuration was confirmed via X-ray analysis of derivatives, aligning with GC/MS fragmentation patterns . Comparative analysis of optical rotation data and vibrational circular dichroism (VCD) also resolves ambiguities .
Q. What methodologies address discrepancies in GC/MS retention indices across studies?
Answer: Discrepancies (e.g., I = 1427.7 vs. 1630) arise from column phase differences (polar vs. non-polar). Standardization using alkane retention index markers and cross-validation with orthogonal techniques (e.g., HPLC-MS) are recommended. For example, HP-5MS (5% phenyl polysiloxane) vs. DB-Wax (polyethylene glycol) columns yield distinct I values, necessitating method-specific calibration .
Q. How can synthetic routes be optimized for enantiomeric purity?
Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) and asymmetric catalysis (e.g., Sharpless epoxidation) enhance enantioselectivity. For cedrane analogs, enzymatic resolution using lipases (e.g., Candida antarctica) achieves >98% ee, as reported in terpene synthesis protocols . Kinetic resolution during cyclization steps further reduces racemization .
Q. What theoretical frameworks guide the study of its bioactivity?
Answer: QSPR (Quantitative Structure-Property Relationship) models link its tricyclic scaffold to antioxidant or antimicrobial activity. For example, the ketone group’s electrophilicity correlates with radical scavenging capacity, while methyl groups influence lipid membrane penetration in antimicrobial assays . Docking studies with fungal cytochrome P450 enzymes explain its role in essential oil defense mechanisms .
Methodological Considerations
- Data Contradiction Analysis: When GC/MS or NMR data conflict, employ multivariate statistical analysis (e.g., PCA) to identify outliers or batch effects. Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) minimize instrumental variability .
- Experimental Design: Use split-plot designs for multi-factor optimization (e.g., solvent, catalyst, temperature). For example, a randomized block design with four replicates and five plants per block ensures statistical rigor in bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
